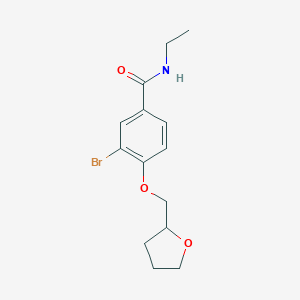
3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide, commonly known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BTF is a derivative of benzamide and has a bromine atom attached to the 3rd carbon of the benzene ring. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of BTF involves its interaction with specific proteins or enzymes in the body. BTF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, BTF can induce apoptosis in cancer cells and protect neurons from damage. BTF has also been shown to modulate the activity of ion channels in the brain, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects in the body. In cancer cells, BTF can induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes. BTF has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In the brain, BTF can protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases. BTF has also been shown to enhance memory and learning in animal models.
实验室实验的优点和局限性
BTF has several advantages for lab experiments, including its stability and solubility in organic solvents. BTF is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, BTF has some limitations, including its low yield during synthesis and its potential toxicity at high concentrations. Researchers must also consider the specificity of BTF for its target proteins or enzymes to avoid off-target effects.
未来方向
There are several future directions for BTF research, including its potential use in combination with other drugs for cancer treatment. BTF could also be studied for its potential use in treating other neurodegenerative diseases such as Huntington's disease. Additionally, researchers could investigate the structure-activity relationship of BTF to develop more potent and selective compounds. Finally, BTF could be studied for its potential use in epigenetic therapy, which involves modifying gene expression to treat diseases.
In conclusion, 3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide is a promising compound for scientific research due to its potential applications in cancer research, neuroscience, and drug discovery. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BTF could lead to the development of new drugs with improved efficacy and fewer side effects.
合成方法
The synthesis of BTF involves the reaction between 3-bromobenzoyl chloride and tetrahydro-2-furanmethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography. The yield of the synthesis is typically around 50%.
科学研究应用
BTF has been studied for its potential applications in various research fields such as cancer research, neuroscience, and drug discovery. In cancer research, BTF has been shown to inhibit the growth of cancer cells by inducing apoptosis. BTF has also been studied for its potential use as a neuroprotective agent in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BTF has been used in drug discovery as a lead compound for developing new drugs with improved efficacy and fewer side effects.
属性
产品名称 |
3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide |
|---|---|
分子式 |
C14H18BrNO3 |
分子量 |
328.2 g/mol |
IUPAC 名称 |
3-bromo-N-ethyl-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C14H18BrNO3/c1-2-16-14(17)10-5-6-13(12(15)8-10)19-9-11-4-3-7-18-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,16,17) |
InChI 键 |
IBSRNXGXWRKCRB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC(=C(C=C1)OCC2CCCO2)Br |
规范 SMILES |
CCNC(=O)C1=CC(=C(C=C1)OCC2CCCO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268529.png)
![3-isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268532.png)
![3-isopropoxy-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268534.png)



![N-[3-(2-methoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B268541.png)
![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)
![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)